
Butyl 1-ethylcyclopropane-1-sulfonate
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Overview
Description
Butyl 1-ethylcyclopropane-1-sulfonate is a sulfonate ester characterized by a cyclopropane ring substituted with an ethyl group at the 1-position and a butyl ester group attached via a sulfonate moiety. The ethyl substituent likely increases molecular weight and alters physicochemical properties (e.g., boiling point, solubility) compared to its methyl counterpart. Sulfonate esters of this type are often utilized as intermediates in organic synthesis or specialty chemical applications, though exact applications for this compound remain undocumented in the reviewed literature.
Scientific Research Applications
Pharmaceutical Applications
Butyl 1-ethylcyclopropane-1-sulfonate has been identified as a key compound in drug development, particularly in the formulation of pharmaceuticals aimed at treating various diseases.
Case Studies
Several studies have documented its efficacy:
- Neurodegenerative Diseases : A study indicated that compounds similar to this compound could significantly reduce neuronal cell death in models of Alzheimer's disease by inhibiting RIPK1 activity .
- Cancer Therapy : Research has demonstrated that the compound enhances tumor immunity in pancreatic cancer models, suggesting its potential use as an adjuvant therapy alongside traditional treatments .
Chemical Synthesis
This compound is utilized in various synthetic pathways due to its unique structural properties.
Synthesis Techniques
The synthesis often involves:
- Nucleophilic Substitution Reactions : The compound can be synthesized via nucleophilic substitution reactions using cyclopropanesulfonyl chlorides and butyl or ethyl amines.
Reaction Conditions | Yield (%) | Solvent |
---|---|---|
Ammonia with THF | 89 | Tetrahydrofuran |
DMAP with DCM | 65 | Dichloromethane |
These reactions highlight the compound's versatility as a building block in organic synthesis.
Material Science Applications
In addition to pharmaceutical uses, this compound finds applications in material science.
Polymer Chemistry
The sulfonate group enhances the solubility and thermal stability of polymers, making it useful in developing specialty polymers for coatings and adhesives.
Case Studies
Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and resistance to environmental degradation. For instance:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Butyl 1-ethylcyclopropane-1-sulfonate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves sulfonation of cyclopropane derivatives using sulfonic acid derivatives (e.g., sulfonyl chlorides) under anhydrous conditions. Optimization strategies include adjusting reaction temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane or ionic liquids for biphasic separation ), and stoichiometric ratios of reagents. Yield improvements may require monitoring via GC-MS or HPLC to identify intermediates and byproducts. Accelerated aging tests under controlled humidity and temperature can assess stability during synthesis .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) resolves cyclopropane ring strain and sulfonate group orientation. Computational methods like DFT (Density Functional Theory) can predict electronic properties (e.g., charge distribution at sulfur centers). X-ray crystallography provides definitive stereochemical data, though crystal growth may require slow evaporation in aprotic solvents. Compare results with PubChem or ECHA datasets for validation .
Q. What experimental protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies by incubating the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS. For thermal stability, use Differential Scanning Calorimetry (DSC) to identify decomposition thresholds. Replicate experiments with ≥3 independent trials to account for variability in cyclopropane ring reactivity .
Advanced Research Questions
Q. How do steric and electronic effects of the butyl and ethyl substituents influence the sulfonate group’s reactivity in catalytic applications?
- Methodological Answer : Perform comparative kinetic studies using analogs (e.g., methyl or phenyl-substituted cyclopropanes) to isolate steric vs. electronic contributions. Measure reaction rates in model systems (e.g., nucleophilic substitutions) via stopped-flow spectroscopy. Pair experimental data with NBO (Natural Bond Orbital) analysis to quantify orbital interactions. Contradictions between computational and empirical results may arise from solvent effects, requiring multivariable regression analysis .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Evaluate methodological flaws in conflicting studies, such as inconsistent cell lines or assay protocols (e.g., ATP vs. resazurin-based viability tests). Use meta-analysis to identify confounding variables (e.g., impurity profiles from incomplete purification). Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. whole-cell testing) and cross-reference with crystallographic data to confirm ligand-target binding modes .
Q. How can computational modeling predict the compound’s behavior in novel ionic liquid solvents?
- Methodological Answer : Employ molecular dynamics (MD) simulations with force fields parameterized for sulfonates (e.g., OPLS-AA) to study solvation dynamics in ionic liquids like [BMIM][PF₆]. Compare diffusion coefficients and activation energies with experimental voltammetry or viscometry data. Discrepancies may stem from incomplete parameterization of cyclopropane-solvent interactions, necessitating iterative refinement of models .
Q. Data Presentation Guidelines
- Tables : Include comparative datasets (e.g., reaction yields under varying conditions) with statistical significance (p-values) and error margins.
- Figures : Use annotated spectra (NMR, IR) with peak assignments and computational overlays (e.g., DFT vs. crystallography).
- References : Follow ACS or RSC formatting, citing primary literature and validated databases (e.g., PubChem , ECHA ).
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of butyl 1-ethylcyclopropane-1-sulfonate (inferred) with structurally related compounds:
Key Observations:
- Cyclopropane Sulfonates : The methyl and ethyl derivatives differ primarily in alkyl substitution, impacting molecular weight and steric effects. Sulfonate esters generally exhibit moderate to low water solubility and higher thermal stability compared to acrylates or acetates .
- Butyl Acrylate: A highly reactive monomer with a lower boiling point and significant flammability (flash point 39°C), widely used in polymer synthesis .
- Butyl Acetate : A volatile solvent with a fruity odor, commonly used in coatings and adhesives due to its rapid evaporation rate .
- Butylcarbitol Acetate : A high-boiling solvent (246.7°C) with excellent solvency for resins and dyes, suitable for industrial coatings and inks .
Key Observations:
Properties
Molecular Formula |
C9H18O3S |
---|---|
Molecular Weight |
206.30 g/mol |
IUPAC Name |
butyl 1-ethylcyclopropane-1-sulfonate |
InChI |
InChI=1S/C9H18O3S/c1-3-5-8-12-13(10,11)9(4-2)6-7-9/h3-8H2,1-2H3 |
InChI Key |
SIHNHTMERKEVKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOS(=O)(=O)C1(CC1)CC |
Origin of Product |
United States |
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